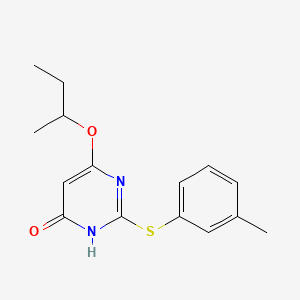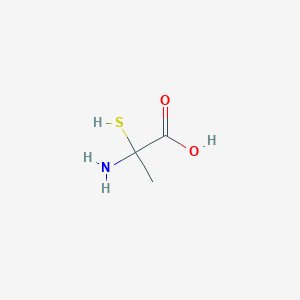
Cytidine, 2'-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine, 2’-thio-: is a modified nucleoside where the oxygen atom at the 2’ position of the ribose ring is replaced by a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the use of a mixed disulfide as a stable precursor, which can be converted into 2’-thio-cytidine under specific conditions . The reaction conditions often involve the use of sulfur-containing reagents and protective groups to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 2’-thio-cytidine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of enzymatic synthesis methods has also been explored for the efficient production of nucleoside analogs, including 2’-thio-cytidine .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-thio-cytidine can undergo various chemical reactions, including oxidation, reduction, and substitution. The presence of the sulfur atom at the 2’ position makes it more reactive compared to its oxygen-containing counterpart.
Common Reagents and Conditions: Common reagents used in the reactions of 2’-thio-cytidine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically mild to prevent the degradation of the nucleoside structure .
Major Products: The major products formed from the reactions of 2’-thio-cytidine depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 2’ position .
Applications De Recherche Scientifique
2’-thio-cytidine has a wide range of applications in scientific research:
Chemistry: In chemistry, 2’-thio-cytidine is used as a building block for the synthesis of modified nucleic acids and nucleotides. Its unique properties make it valuable for studying the structure and function of nucleic acids .
Biology: In biological research, 2’-thio-cytidine is used to investigate the mechanisms of RNA and DNA interactions. It is also used in the study of ribonucleotide reductase inhibitors, which are important for understanding cellular replication and repair processes .
Medicine: In medicine, 2’-thio-cytidine and its analogs are explored for their potential therapeutic applications, including antiviral and anticancer activities. The compound’s ability to inhibit specific enzymes makes it a promising candidate for drug development .
Industry: In the industrial sector, 2’-thio-cytidine is used in the production of modified nucleotides for various applications, including biotechnology and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2’-thio-cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The sulfur atom at the 2’ position can form strong interactions with specific enzymes, inhibiting their activity. This inhibition can affect pathways involved in DNA replication and repair, making 2’-thio-cytidine a potent inhibitor of ribonucleotide reductase .
Comparaison Avec Des Composés Similaires
- 4’-thio-cytidine
- 4’-sulfinyl-cytidine
- 2’-deoxy-2’-thio-cytidine
- 5-aza-4’-thio-2’-deoxycytidine
Comparison: Compared to other similar compounds, 2’-thio-cytidine is unique due to the specific placement of the sulfur atom at the 2’ position of the ribose ring. This modification imparts distinct chemical reactivity and biological activity, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Numéro CAS |
75330-77-7 |
|---|---|
Formule moléculaire |
C9H13N3O4S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-sulfanyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(15)11-5)8-7(17)6(14)4(3-13)16-8/h1-2,4,6-8,13-14,17H,3H2,(H2,10,11,15)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
XLIDRQROOQVAKO-XVFCMESISA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)S |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4,5,6-Tetrahydro-1H-azepino[4,3,2-cd]indole](/img/structure/B12910714.png)

![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)


![4-(3-Hydroxydec-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12910742.png)
![3-[4-(Dimethylamino)benzyl]dihydrofuran-2(3h)-one](/img/structure/B12910746.png)



![2-Phenylimidazo[2,1-A]phthalazine](/img/structure/B12910760.png)
